![molecular formula C15H11IN2O4 B3123991 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid CAS No. 314279-60-2](/img/structure/B3123991.png)
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid
Overview
Description
2-(2-Iodobenzoyl)hydrazino]carbonyl]benzoic acid (2IHBA) is an organic compound that is widely used in scientific research. It is a hydrazide derived from benzoic acid and is used in a variety of applications, including as a reagent for the synthesis of various compounds and as a catalyst for organic reactions. 2IHBA is also used in biochemistry and physiology for a variety of purposes, such as in the investigation of enzyme-catalyzed reactions and in the study of proteins and other macromolecules.
Scientific Research Applications
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid is widely used in scientific research, especially in biochemistry and physiology. It is used as a reagent for the synthesis of various compounds, such as peptides, and as a catalyst for organic reactions. It is also used in the investigation of enzyme-catalyzed reactions and in the study of proteins and other macromolecules.
Mechanism of Action
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid acts as a catalyst for organic reactions. It facilitates the formation of a covalent bond between two molecules, which is necessary for the synthesis of various compounds. It also acts as a catalyst for the hydrolysis of esters and amides, which is important for the study of proteins and other macromolecules.
Biochemical and Physiological Effects
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid has several biochemical and physiological effects. It is used to study the structure and function of proteins and other macromolecules. It can also be used to study the activity of enzymes, as well as the regulation of gene expression. In addition, it can be used to study the effects of drugs on the body.
Advantages and Limitations for Lab Experiments
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also stable and can be stored for a long period of time. However, it has some limitations. It is a relatively weak acid and can be easily hydrolyzed in the presence of water. In addition, it can react with other compounds, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for the use of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid in scientific research. It can be used to study the structure and function of proteins, as well as the regulation of gene expression. It can also be used to study the effects of drugs on the body, including their pharmacodynamics and pharmacokinetics. In addition, it can be used to study the activity of enzymes and to develop new drugs. Finally, it can be used to develop new synthetic methods for the synthesis of various compounds.
properties
IUPAC Name |
2-[[(2-iodobenzoyl)amino]carbamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h1-8H,(H,17,19)(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTWRBLCCCDJIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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